Tri-p-tolyl phosphite
Description
Significance of Phosphite (B83602) Ligands in Homogeneous Catalysis
Among the various classes of organophosphorus ligands, phosphites have emerged as exceptionally valuable in homogeneous catalysis. researchgate.net They are characterized by a central phosphorus(III) atom bonded to three oxygen atoms, which are in turn attached to organic groups. This structure imparts unique electronic properties, most notably their strong π-acceptor character, which allows them to form stable complexes with low-valent transition metals through π-back bonding. researchgate.net This characteristic makes them highly effective ligands in a variety of catalytic processes, including hydroformylation, a large-scale industrial reaction for the production of aldehydes from alkenes. researchgate.netadvanceseng.com In rhodium-catalyzed hydroformylation, for instance, phosphite ligands have demonstrated the ability to enhance reaction rates and control selectivity. advanceseng.commdpi.com Compared to phosphine (B1218219) ligands, phosphites often exhibit greater resistance to oxidation, a critical factor for maintaining catalyst longevity and performance. advanceseng.com However, their susceptibility to hydrolysis can be a drawback in certain applications. mdpi.com
Evolution of Tri-p-tolyl Phosphite in Contemporary Synthetic Strategies
This compound, with its three p-tolyl groups attached to the phosphite core, has carved out a significant niche in both industrial and academic research. chemimpex.com Its unique steric and electronic profile makes it a versatile ligand and reagent. Historically, the development of phosphite ligands was driven by the need for more efficient and selective catalysts in industrial processes. This compound and its analogs have been instrumental in advancing various synthetic methodologies. Its applications range from being a key component in catalyst systems for cross-coupling reactions to serving as a stabilizer in polymer chemistry. chemimpex.comchemimpex.com The ongoing exploration of its properties and reactivity continues to unveil new applications, solidifying its role in contemporary synthetic strategies.
Structure
3D Structure
Properties
IUPAC Name |
tris(4-methylphenyl) phosphite | |
|---|---|---|
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InChI |
InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFLQDDNUQKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060718 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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Molecular Weight |
352.4 g/mol | |
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CAS No. |
620-42-8, 25586-42-9 | |
| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Phosphorous acid, tris(methylphenyl) ester | |
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| Record name | Tri-p-tolyl phosphite | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |
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| Record name | Tri-p-tolyl phosphite | |
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| Record name | Tris(methylphenyl) phosphite | |
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| Record name | TRIS(METHYLPHENYL) PHOSPHITE | |
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Properties of Tri P Tolyl Phosphite
Tri-p-tolyl phosphite (B83602) is an organophosphorus compound with the chemical formula C₂₁H₂₁O₃P. nih.gov It is also known by several synonyms, including phosphorous acid tri-p-cresyl ester and tris(4-methylphenyl) phosphite. chemimpex.comnih.govsolubilityofthings.com At room temperature, it typically appears as a colorless to yellow clear liquid or a white to off-white crystalline solid. chemimpex.comsolubilityofthings.com
| Property | Value |
| CAS Number | 620-42-8 chemimpex.comnih.gov |
| Molecular Formula | C₂₁H₂₁O₃P chemimpex.comnih.gov |
| Molecular Weight | 352.37 g/mol chemimpex.com |
| Appearance | Colorless to yellow clear liquid or white to off-white crystalline solid chemimpex.comsolubilityofthings.com |
| Density | 1.13 g/mL chemimpex.com |
| Purity | ≥ 95% (GC) chemimpex.com |
Synthesis and Manufacturing
The industrial synthesis of tri-p-tolyl phosphite (B83602) is primarily achieved through the reaction of p-cresol (B1678582) (p-tolyl alcohol) with phosphorus trichloride (B1173362). solubilityofthings.com This reaction is a standard method for the preparation of aryl phosphites. The process involves the careful addition of phosphorus trichloride to p-cresol, often in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction conditions are controlled to ensure high yield and purity of the final product.
Catalytic Applications and Reaction Mechanisms of Tri P Tolyl Phosphite
Homogeneous Catalysis Mediated by Tri-p-tolyl Phosphite (B83602) Complexes
Tri-p-tolyl phosphite serves as a ligand in homogeneous catalysis, where it coordinates to a metal center, typically a transition metal, to form a catalytically active complex. Its electronic properties, characterized by σ-donor and strong π-acceptor capabilities, and its steric profile, defined by the three p-tolyl groups, allow it to modulate the reactivity of the metal center, influencing the outcome of catalytic transformations.
Hydroformylation Reactions
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The reaction is typically catalyzed by transition metal complexes, with rhodium-based systems being particularly effective under milder conditions. The ligands coordinated to the rhodium center are crucial for steering the reaction's efficiency and selectivity.
Rhodium-Catalyzed Hydroformylation of Olefins
Rhodium complexes modified with phosphorus-containing ligands are highly effective for the hydroformylation of olefins. nih.gov These ligands modify the electronic and steric environment of the rhodium center, which in turn influences key steps in the catalytic cycle such as CO dissociation, olefin coordination, and migratory insertion. While a wide variety of phosphine (B1218219) and phosphite ligands have been studied extensively, detailed performance data specifically for rhodium complexes of this compound in olefin hydroformylation are not widely reported in contemporary scientific literature. Generally, monodentate phosphite ligands are known to be part of the third generation of industrial hydroformylation catalysts, which allow for significantly reduced pressure and temperature requirements compared to earlier cobalt-based systems. nih.gov
Regio- and Stereoselectivity in Hydroformylation Processes
A key challenge in the hydroformylation of terminal olefins is controlling the regioselectivity—the preferential formation of either the linear (n) or the branched (iso) aldehyde. The structure of the ligand is a primary determinant of this selectivity. Bulky ligands tend to favor the formation of the linear aldehyde by sterically directing the rhodium complex to the less hindered terminal carbon of the olefin. While specific regioselectivity data for this compound are scarce, the general principles of ligand effects in rhodium catalysis would apply. The electronic properties of the phosphite ligand also play a role, with strong π-acceptor ligands influencing the stability of the intermediate rhodium-acyl species, thereby affecting the product distribution.
Mechanistic Pathways of Hydroformylation with this compound Ligands
The generally accepted mechanism for rhodium-catalyzed hydroformylation with phosphite ligands involves a series of steps including ligand dissociation, olefin coordination, migratory insertion of the olefin into the rhodium-hydride bond to form an alkyl-rhodium species, subsequent CO insertion to form an acyl-rhodium complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. The π-accepting nature of phosphite ligands like this compound can facilitate the reductive elimination step, which releases the final aldehyde product. However, specific mechanistic studies detailing the precise energy barriers and intermediate structures for a catalyst system employing this compound are not extensively documented in the available literature.
Hydrocyanation Reactions
Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond. This reaction is of immense industrial importance, particularly in the production of adiponitrile, a key precursor to nylon-6,6.
Nickel-Catalyzed Hydrocyanation of Dienes
In the industrial production of adiponitrile, the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203) is a critical step. Monodentate phosphite ligands, including this compound, were among the popular and widely utilized ligands in the original development of this process. nih.gov The catalyst system, typically involving a zero-valent nickel source, facilitates the addition of one equivalent of HCN across the diene.
When employing monodentate phosphite ligands like this compound, the hydrocyanation of butadiene yields a mixture of the linear product, 3-pentenenitrile (B94367) (3PN), and the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN). nih.gov The process typically exhibits a selectivity favoring the desired linear isomer.
Table 1: Product Distribution in the Nickel-Catalyzed Hydrocyanation of Butadiene with Monodentate Phosphite Ligands
| Product | Isomer Type | Typical Selectivity (%) |
| 3-Pentenenitrile (3PN) | Linear | 70 |
| 2-Methyl-3-butenenitrile (2M3BN) | Branched | 30 |
Data sourced from mechanistic studies on nickel-catalyzed hydrocyanation of butadiene. nih.gov
Mechanistic Insights into Nickel-Phosphite Catalyzed Hydrocyanation
The hydrocyanation of alkenes, a crucial industrial process, is often catalyzed by nickel complexes containing phosphite ligands. This compound serves as a key ligand in these systems, influencing both the catalyst's activity and selectivity. The mechanism of nickel-catalyzed hydrocyanation is complex, involving several key steps where the phosphite ligand plays a critical role.
In the hydrocyanation of butadiene, for instance, nickel-phosphite catalysts facilitate the addition of hydrogen cyanide (HCN) across the double bonds of the diene. This process leads to the formation of a mixture of nitriles, including 2-methyl-3-butenenitrile (2M3BN) and 3-pentenenitrile (3PN). tue.nl The ratio of these products is heavily dependent on the specific phosphite ligand used. tue.nl Subsequently, the branched 2M3BN can be isomerized to the more desirable linear 3PN, a reaction also catalyzed by similar nickel-phosphite complexes. tue.nl
The presence of Lewis acids as promoters can significantly impact the efficiency of these nickel-catalyzed reactions. acs.org For example, the use of phosphite ligands in the presence of aluminum trichloride (B1173362) (AlCl₃) has been shown to yield high percentages of the linear product, 3-phenylpropionitrile, in the hydrocyanation of styrene. tue.nl Mechanistic studies, including deuterium (B1214612) labeling and spectroscopic analyses, have been employed to elucidate the influence of these Lewis acids and the intricate steps of the catalytic cycle. tue.nl
The catalytic cycle is generally understood to involve the following key steps:
Oxidative Cyclization: The nickel(0) catalyst, coordinated with phosphite ligands, reacts with the alkene and HCN.
Reductive Elimination: This step leads to the formation of the nitrile product and regenerates the active nickel(0) catalyst.
Polymerization Catalysis
This compound also finds application as a ligand in various metal-catalyzed polymerization systems. Its role extends to influencing the kinetics of the polymerization reaction and the microstructure of the resulting polymer.
In the realm of polymerization, phosphite ligands like this compound are employed to modify the behavior of transition metal catalysts. These catalysts are used in the production of a wide array of polymers. The addition of phosphite ligands can affect the catalyst's activity, stability, and the properties of the polymer formed.
For example, in olefin polymerization, the nature of the phosphite ligand can influence the molecular weight and branching of the polymer chain. By tuning the electronic and steric environment around the metal center, this compound can help control the rate of monomer insertion and chain transfer reactions, which are fundamental to the polymerization process.
Research has demonstrated the utility of nickel-phosphine and nickel-phosphite complexes in various cross-coupling reactions, which are foundational to certain types of polymerization. nih.gov These catalytic systems can be applied to the formation of carbon-sulfur bonds, indicating their potential in the synthesis of specialized polymers. nih.gov
The kinetics of polymerization are significantly influenced by the presence and nature of the phosphite ligand. This compound can affect the rate of polymerization by stabilizing the active catalytic species and influencing the ease of monomer coordination and insertion.
The microstructure of the polymer, including its tacticity and the distribution of monomer units in copolymers, can also be controlled by the choice of ligand. The steric bulk of the this compound ligand can create a specific chiral environment around the metal center, which in turn can lead to the formation of stereoregular polymers.
Below is a table summarizing the influence of phosphite ligands on key polymerization parameters:
| Parameter | Influence of this compound Ligand |
| Polymerization Rate | Can be increased or decreased depending on the specific metal and monomer system. The ligand's electronic properties affect the reactivity of the catalytic center. |
| Polymer Molecular Weight | Generally, bulkier ligands like this compound can lead to higher molecular weight polymers by hindering chain termination reactions. |
| Polymer Microstructure | The steric hindrance provided by the ligand can influence the stereochemistry of monomer insertion, leading to control over polymer tacticity. |
| Copolymer Composition | In copolymerization, the ligand can affect the relative incorporation rates of different monomers, thereby controlling the final composition of the polymer chain. |
Further research continues to explore the detailed mechanisms through which this compound and other phosphite ligands exert their influence on polymerization catalysis, aiming to develop more efficient and selective catalytic systems for the synthesis of advanced polymeric materials.
Role of Tri P Tolyl Phosphite in Materials Science: Advanced Stabilizer Technologies
Antioxidant Mechanisms in Polymeric Materials
Prevention of Oxidative Degradation in Polymers
Tri-p-tolyl phosphite (B83602) functions primarily as a hydroperoxide decomposer. specialchem.com During the oxidation process, unstable hydroperoxides are formed, which can break down into highly reactive radicals that further propagate the degradation of the polymer chains. vinatiorganics.com Tri-p-tolyl phosphite intervenes by reducing these hydroperoxides to stable alcohols, thereby preventing the formation of damaging radicals. europlas.com.vn This mechanism is particularly effective during high-temperature processing of polymers, where it protects the material from thermal degradation. specialchem.com
The effectiveness of this compound is often enhanced when used in combination with primary antioxidants, such as hindered phenols. vinatiorganics.com This synergistic relationship allows for a more comprehensive stabilization of the polymer. While the primary antioxidant scavenges free radicals, the phosphite decomposer neutralizes the hydroperoxides, leading to a more robust and long-lasting stabilization system. vinatiorganics.comspecialchem.com
Table 1: Antioxidant Mechanisms of this compound in Polymers
| Degradation Stage | Role of this compound | Outcome |
| Initiation | Not directly involved in scavenging initial radicals. | |
| Propagation | Decomposes hydroperoxides (ROOH) into non-radical products (alcohols). europlas.com.vn | Prevents the formation of new radicals that would continue the degradation chain. |
| Synergism | Works in conjunction with primary antioxidants (e.g., hindered phenols). vinatiorganics.comspecialchem.com | Enhances overall polymer stability and longevity. vinatiorganics.com |
Stabilization of Thermal and Mechanical Properties of Polymers
The prevention of oxidative degradation by this compound directly translates to the preservation of the thermal and mechanical integrity of polymeric materials. chemimpex.com By inhibiting chain scission and cross-linking reactions caused by radicals, the phosphite helps to maintain the polymer's molecular weight, which is crucial for its physical properties. europlas.com.vn
Polymers stabilized with this compound exhibit improved retention of key mechanical characteristics such as tensile strength, elongation at break, and impact resistance, even after exposure to heat and other environmental stressors. chemimpex.com Furthermore, the thermal stability of the polymer is enhanced, allowing it to withstand higher processing temperatures without significant degradation. chemimpex.com This is particularly valuable in applications where polymers are subjected to demanding conditions, such as in the automotive and electronics industries. chemimpex.com
Table 2: Impact of this compound on Polymer Properties
| Property | Effect of this compound Addition | Scientific Rationale |
| Thermal Stability | Increased | Prevents thermo-oxidative degradation by decomposing hydroperoxides. specialchem.comchemimpex.com |
| Tensile Strength | Maintained/Improved | Inhibits polymer chain scission, preserving molecular weight and structural integrity. chemimpex.comeuroplas.com.vn |
| Elongation at Break | Maintained/Improved | Prevents cross-linking that can lead to brittleness. europlas.com.vn |
| Color Stability | Improved | Inhibits the formation of chromophoric degradation products. europlas.com.vn |
Stabilization in Lubricant Formulations
In addition to its role in polymers, this compound is utilized as a stabilizer in lubricant formulations. chemimpex.com Lubricants are subjected to high temperatures and oxidative stress, which can lead to the formation of sludge, varnish, and corrosive byproducts. This compound acts as an antioxidant in lubricants, preventing this oxidative breakdown. chemimpex.com By doing so, it helps to maintain the lubricant's viscosity, reduce wear and tear on machinery, and extend the operational life of the lubricant, particularly in high-temperature applications. chemimpex.comchemimpex.com
Role as an Inhibitor Against Chemical Degradation Processes
The function of this compound as a stabilizer extends to inhibiting various chemical degradation processes beyond oxidation. For instance, in certain polymer systems, it can act as an acid scavenger, neutralizing acidic residues that might otherwise catalyze hydrolytic degradation. Its ability to react with and neutralize hydroperoxides also contributes to preventing the initiation of further degradation pathways. chemimpex.comspecialchem.com This multifaceted inhibitory action makes this compound a valuable additive for ensuring the long-term stability and performance of a wide range of materials. chemimpex.com
Theoretical and Computational Chemistry of Tri P Tolyl Phosphite
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic characteristics that govern the behavior of tri-p-tolyl phosphite (B83602). These investigations provide a molecular-level picture of its reactivity and interaction capabilities.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For phosphite compounds, DFT calculations can elucidate the distribution of electron density and identify reactive sites. Studies on similar organophosphorus compounds have demonstrated that methods like B3LYP/6-311G(d,p) can effectively determine thermodynamic descriptors and global reactivity indicators. researchgate.net
Key parameters derived from DFT calculations that help in understanding reactivity include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net For a phosphite like tri-p-tolyl phosphite, DFT calculations would typically show a high electron density on the central phosphorus atom, consistent with its function as a nucleophile. researchgate.net The calculations can predict how the tolyl groups influence the electronic properties of the phosphorus center, affecting its donor capabilities. By analyzing these DFT-derived indices, a quantitative assessment of the molecule's reactivity can be achieved, offering a theoretical explanation for its observed chemical behavior. researchgate.netresearchgate.net
Table 1: Key Reactivity Indices from DFT Calculations
| Reactivity Index | Description | Implication for this compound |
| Chemical Potential (μ) | Represents the escaping tendency of electrons from a system. | A higher value indicates greater nucleophilicity and reactivity. researchgate.net |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A lower value suggests higher reactivity. researchgate.net |
| Global Electrophilicity (ω) | Quantifies the ability of a molecule to accept electrons. | A lower value confirms its character as a nucleophile rather than an electrophile. researchgate.net |
| Global Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. | A higher value indicates strong nucleophilic character. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis in Phosphite Systems
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with others. youtube.com
In phosphite systems, FMO analysis is crucial for understanding their role as nucleophiles. The HOMO is typically localized on the phosphorus atom, corresponding to its lone pair of electrons. This high-energy orbital is responsible for donating electron density to an electrophile's LUMO. researchgate.netyoutube.com The energy gap between the HOMO and LUMO (Eg) is also a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis would confirm that its reactivity is dominated by the HOMO centered on the phosphorus, making it an effective nucleophile in chemical reactions. researchgate.netyoutube.com
Table 2: Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Description | Significance in Phosphite Systems |
| HOMO | The highest energy orbital containing electrons. | Determines nucleophilicity; responsible for donating electrons. youtube.com |
| LUMO | The lowest energy orbital without electrons. | Determines electrophilicity; responsible for accepting electrons. youtube.com |
| HOMO-LUMO Gap (Eg) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules like this compound. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the accessible conformations and the transitions between them. youtube.com
Prediction of Ligand Performance and Reaction Outcomes
Computational chemistry offers powerful tools for predicting the performance of ligands in catalysis and other applications. For phosphite ligands like this compound, performance is largely determined by a combination of steric and electronic effects.
Steric properties are often quantified by the Tolman cone angle, which measures the steric bulk of a ligand. While the exact value for this compound is not commonly cited, related bulky phosphines like tris(o-tolyl)phosphine have a very large cone angle (194°), indicating significant steric hindrance. wikipedia.org This steric bulk influences the coordination number and geometry of metal complexes.
Electronic properties are described by the Tolman Electronic Parameter (TEP), which is determined from the CO stretching frequency in a standard nickel complex. chemrxiv.org Recent advancements include the development of machine learning models that can rapidly and accurately predict TEP values from a ligand's structure. chemrxiv.org By combining steric and electronic parameters, it is possible to predict how this compound will affect the stability, activity, and selectivity of a catalyst. Furthermore, advanced workflows that combine molecular dynamics with quantum mechanics can predict the binding modes and interaction energies of ligands with proteins or metal centers, offering a detailed picture of their performance. nih.gov
Computational Screening for Advanced Material Additives
Computational screening is a high-throughput method used to evaluate large numbers of molecules for specific properties, making it a valuable tool in the discovery of new materials and additives. This compound can be included in such screening libraries to assess its potential as, for example, a polymer stabilizer, antioxidant, or flame retardant. glpbio.com
The process involves creating a virtual library of candidate molecules and using computational models to predict their performance. These models can range from simple quantitative structure-property relationship (QSPR) models to more complex machine learning algorithms and DFT calculations. chemrxiv.org For instance, a screening protocol could evaluate properties like thermal stability, reactivity with radicals (for antioxidant applications), or binding energy to a polymer chain. By computationally screening vast numbers of compounds, researchers can identify promising candidates like this compound for specific applications before undertaking more expensive and time-consuming experimental synthesis and testing. chemrxiv.org
Q & A
Q. What are the critical safety protocols for handling Tri-p-tolyl phosphite in laboratory settings?
this compound is corrosive (R34) and requires stringent safety measures. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), EN166-certified goggles, and lab coats. Engineering controls like fume hoods and adequate ventilation are essential to minimize airborne exposure. In case of skin contact, flush immediately with water for ≥15 minutes and seek medical aid . Facilities must have eyewash stations and safety showers .
| Key Physical Properties |
|---|
| Boiling Point: 238°C @ 7 mmHg |
| Flash Point: 93°C |
| Density: 1.115 g/cm³ |
| Solubility: Miscible in acetone, alcohol, benzene |
Q. How can researchers ensure the stability of this compound during storage?
Store in airtight containers away from oxidizers, heat, and ignition sources. Stability is maintained under normal lab temperatures, but decomposition occurs at elevated temperatures, releasing toxic gases (e.g., phosphorus oxides, CO). Monitor storage conditions using temperature logs and conduct regular integrity checks of containers .
Q. What analytical methods are recommended for quantifying this compound in experimental mixtures?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is optimal due to its volatility. For trace analysis, high-performance liquid chromatography (HPLC) paired with UV detection at 210–260 nm is suitable. Calibrate using certified reference standards from suppliers like Sigma-Aldrich .
Advanced Research Questions
Q. How does this compound influence soil microbial communities in agricultural studies?
In alfalfa fields, phosphite fertilizers alter soil pH and increase phoD-harboring bacterial diversity (e.g., Proteobacteria, Firmicutes). Design experiments with:
- Treatment Groups : Phosphate vs. phosphite applications at varying concentrations (e.g., 1.25–5.00 L c.p. ha⁻¹).
- Analysis : Measure alkaline phosphatase (ALP) activity, soil total phosphorus (TP), and bacterial richness via 16S rRNA sequencing. Phosphite-treated soils show higher microbial diversity but lower TP than phosphate-treated soils, suggesting niche-specific metabolic adaptations .
Q. What methodologies resolve contradictions in toxicological data for this compound?
Conduct systematic reviews using databases like Web of Science (1970–present) and ProQuest. Search terms: “this compound”, “phosphite toxicity”, “organophosphate ecotoxicity”. Apply weight-of-evidence analysis to prioritize peer-reviewed studies over gray literature. For conflicting data (e.g., ecotoxicity thresholds), validate via in vitro assays (e.g., Pseudomonas putida viability tests) and compare with computational models (e.g., EPA ECOTOX) .
Q. How can this compound be utilized in synthesizing organophosphorus compounds?
It serves as a precursor in Staudinger reactions and Mitsunobu couplings. Example protocol:
- Reaction : React this compound with azides to form iminophosphoranes.
- Conditions : Anhydrous THF, 0°C to room temperature, under nitrogen.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate). Monitor reaction progress via <sup>31</sup>P NMR for phosphite-to-phosphate conversion .
Data Contradiction Analysis
Q. Why do studies report varying decomposition products for this compound under thermal stress?
Discrepancies arise from differences in experimental conditions:
- Temperature : Decomposition at >200°C produces phosphorus oxides and CO, while lower temperatures (100–150°C) yield partial degradation intermediates.
- Atmosphere : Oxidative vs. inert (N₂) environments alter product profiles. Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to characterize decomposition pathways systematically .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
